Lazuvapagon is classified as a vasopressin receptor agonist, specifically targeting the V2 subtype of vasopressin receptors. These receptors play a crucial role in regulating water balance in the body by promoting water reabsorption in the kidneys. The compound is currently under investigation and has not yet received approval for clinical use, positioning it within the category of investigational drugs .
The synthesis of Lazuvapagon involves several key steps that utilize various chemical reactions to construct its complex molecular structure. Although specific synthetic pathways are proprietary and not fully disclosed in public literature, general methodologies include:
The precise reaction conditions (such as temperature and solvent choice) can vary depending on the specific synthetic route chosen .
Lazuvapagon's molecular structure can be represented through its chemical formula . The structural features include:
The compound's three-dimensional conformation plays a vital role in its efficacy as a receptor agonist .
Lazuvapagon can undergo several types of chemical reactions typical for organic compounds:
The understanding of these reactions is crucial for optimizing its synthesis and enhancing its therapeutic potential .
Lazuvapagon acts primarily as an agonist at vasopressin V2 receptors located in the renal collecting ducts. Upon binding to these receptors, it induces several physiological responses:
Data from preclinical studies indicate that Lazuvapagon's efficacy may vary based on dosage and individual patient responses .
The physical properties of Lazuvapagon include:
Chemical properties include:
Further studies are needed to comprehensively characterize these properties under different environmental conditions .
Lazuvapagon is primarily investigated for its potential applications in treating conditions related to water balance disorders, particularly nocturia. Its mechanism as a vasopressin V2 receptor agonist positions it as a promising candidate for clinical trials aimed at improving patient outcomes in urological health.
Additionally, ongoing research may explore other therapeutic areas where modulation of vasopressin receptors could provide benefits, such as heart failure or other fluid regulation disorders. The comprehensive understanding of Lazuvapagon's pharmacodynamics will be crucial for advancing its clinical development .
Lazuvapagon (INN: lazuvapagon) represents a rationally designed small-molecule therapeutic agent developed through systematic structure-activity relationship optimization. The nonproprietary name "lazuvapagon" follows the World Health Organization's naming conventions for pharmaceuticals, incorporating distinctive syllables ("lazu-") to ensure global uniqueness and avoid therapeutic confusion. The compound is scientifically designated as (4S)-N-((2S)-1-Hydroxypropan-2-yl)-methyl-1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxamide, reflecting its precise chemical architecture and distinguishing it from benzodiazepine derivatives despite superficial naming similarities [6].
This synthetic molecule features a stereochemically defined structure with two absolute stereocenters, imparting specific three-dimensional characteristics essential for target engagement. The molecular framework integrates a tetrahydro-1H-1-benzazepine core substituted with a chiral hydroxypropan-2-yl carboxamide moiety and a 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl group. This deliberate arrangement facilitates optimal interaction with biological targets while maintaining metabolic stability. During development, lazuvapagon was designated several research codes including SK-1404 and KRP-N118, reflecting its progression through preclinical and clinical evaluation phases [6].
Table 1: Chemical Identifiers and Designations of Lazuvapagon
Identifier Type | Designation |
---|---|
IUPAC Name | (4S)-N-((2S)-1-Hydroxypropan-2-yl)-methyl-1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxamide |
Molecular Formula | C₂₇H₃₂N₄O₃ |
Molecular Weight | 460.568 g/mol |
Development Codes | SK-1404, KRP-N118 |
UNII | CK6VS66Q6X |
CAS Registry | 2379889-71-9 (stereospecific), 1616507-25-5 (non-specific) |
Lazuvapagon's classification within modern pharmacological frameworks demonstrates the multidimensional nature of drug categorization systems. Contemporary pharmacology employs four principal classification paradigms: chemical structure, mechanism of action, therapeutic application, and molecular targets—each providing distinct insights into a compound's characteristics [3] [7] [8].
Chemical Classification: As an N-substituted tetrahydrobenzazepine derivative, lazuvapagon belongs to a structurally defined class featuring a seven-membered diazepine ring fused to a benzene moiety. This places it within a broader category of nitrogen-containing heterocyclic compounds with privileged pharmacological properties. Its specific structural attributes—including stereospecific carboxamide functionality and arylpyrazole substitution—distinguish it from classical benzodiazepines despite nominal similarity in nomenclature [6] [8].
Mechanistic & Target-Based Classification: Lazuvapagon functions as a selective receptor agonist, specifically modulating G protein-coupled receptors (GPCRs)—the largest family of druggable targets in human physiology. Its pharmacological activity is mediated through high-affinity binding to and activation of specific GPCR subtypes, initiating intracellular signaling cascades that elicit downstream therapeutic effects. This molecular engagement classifies it unequivocally among GPCR-targeted therapeutics, which constitute approximately 34% of all FDA-approved drugs [6] [3].
Therapeutic Classification: While detailed clinical applications remain under investigation, lazuvapagon's agonist pharmacology suggests potential categorization within signal transduction modulators affecting cellular communication pathways. Its mechanism aligns with agents developed for receptor dysfunction-related pathologies, potentially positioning it within neurological, metabolic, or endocrine therapeutic domains, though definitive therapeutic classification awaits advanced clinical validation [7] [8].
Table 2: Hierarchical Pharmacological Classification of Lazuvapagon
Classification Level | Category | Basis |
---|---|---|
Chemical Structure | Tetrahydro-1H-1-benzazepine derivative | Core benzazepine structure with specific substitutions |
Mechanism of Action | Targeted receptor agonist | Binds and activates specific cellular receptors |
Molecular Target | G protein-coupled receptor (GPCR) modulator | Engages GPCR signaling pathways |
Therapeutic Category | Signal transduction modulator | Modifies intercellular communication pathways |
Lazuvapagon embodies several paradigm-shifting concepts in contemporary drug development, particularly in receptor-targeted precision pharmacology. Its stereospecific design—featuring defined (S)-configurations at two chiral centers—demonstrates the critical importance of three-dimensional structure in achieving target selectivity and minimizing off-target interactions. This stereochemical precision potentially reduces adverse effects associated with non-selective receptor modulation, addressing a fundamental challenge in GPCR drug development [6] [3].
The compound's benzazepine-arylpyrazole architecture represents a novel chemotype distinct from classical GPCR ligands, expanding the medicinal chemistry repertoire for challenging targets. This structural innovation provides valuable insights into receptor-ligand interaction dynamics, particularly regarding allosteric binding domains previously considered "undruggable." Lazuvapagon thus serves as both a therapeutic candidate and a chemical probe for elucidating complex receptor pharmacology [6].
From a therapeutic perspective, lazuvapagon's mechanism as a receptor agonist offers theoretical advantages over antagonist approaches in pathologies requiring receptor pathway enhancement rather than blockade. This includes potential applications in deficiency diseases, hypofunctional states, and selective cellular activation strategies. Its development contributes to expanding the scientific framework for agonist design, particularly regarding receptor subtype selectivity, functional bias (signaling pathway preference), and temporal control of receptor activation [3] [7].
The compound exemplifies modern rational drug design principles where structural knowledge of biological targets informs molecular architecture. Its optimization process—balancing physicochemical properties, target engagement, and pharmacokinetic parameters—provides a template for developing next-generation receptor modulators with improved therapeutic indices. This approach represents a significant advancement over traditional phenotypic screening in developing targeted therapies [6] [8].
Table 3: Novel Pharmacological Concepts Exemplified by Lazuvapagon
Pharmacological Concept | Significance |
---|---|
Stereospecific Drug Design | Enables precise spatial complementarity with biological targets, enhancing selectivity |
GPCR Agonist Development | Addresses therapeutic needs requiring receptor pathway activation rather than inhibition |
Novel Benzazepine Chemotype | Expands structural diversity for targeting challenging receptors |
Rational Target-Based Design | Accelerates development through structure-guided optimization |
Lazuvapagon's emergence illustrates the convergence of structural biology, computational chemistry, and receptor pharmacology in creating target-specific therapeutics. As a structurally and mechanistically characterized agent, it provides a valuable template for future agonist development across therapeutic domains, particularly where receptor selectivity remains a significant challenge. Its ongoing investigation continues to refine theoretical models of receptor activation dynamics and agonist binding thermodynamics [3] [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1